1-methyl-3-[1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione
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Overview
Description
Blasticidin A is a bacterial metabolite originally isolated from S. resistomycificus strain 2A-327.1 It inhibits aflatoxin production by A. parasiticus without affecting fungal growth (IC50s = 0.25 and 1.6 μM, respectively). Blasticidin A also decreases ribosomal protein levels and inhibits protein synthesis in S. cerevisiae.
Blasticidin A is a high molecular weight tetramic acid with broad spectrum antifungal and antibacterial activity, first reported in 1955. Like many tetramic acids, blasticidin A is isolated as the stable calcium salt/complex. Blasticidin A and closely related aflastatin A are specific inhibitors of the production of the mycotoxin, aflatoxin by Aspergillus parasiticus.
Mechanism of Action
Target of Action
Blasticidin A, a bacterial metabolite originally isolated from S. resistomycificus strain 2A-327 , primarily targets the ribosome . The ribosome is a complex molecular machine that synthesizes proteins in cells, playing a crucial role in translating genetic information into functional proteins.
Mode of Action
Blasticidin A inhibits protein synthesis by interacting with its target, the ribosome . It works by inhibiting the termination step of translation and peptide bond formation to a lesser extent . This means that cells can no longer produce new proteins through the translation of mRNA .
Biochemical Pathways
The primary biochemical pathway affected by Blasticidin A is the protein synthesis pathway . By inhibiting the termination step of translation and peptide bond formation, Blasticidin A disrupts the normal functioning of this pathway, leading to a halt in protein production . This has downstream effects on all cellular processes that rely on the production of new proteins.
Result of Action
The primary result of Blasticidin A’s action is the inhibition of protein synthesis This can lead to a variety of molecular and cellular effects, depending on the specific proteins that are affected
Biochemical Analysis
Biochemical Properties
Blasticidin A plays a crucial role in biochemical reactions by inhibiting protein synthesis. It interacts with the ribosomal machinery, specifically binding to the peptidyl transferase center of the large ribosomal subunit . This interaction prevents the formation of peptide bonds, thereby halting the translation process. Blasticidin A is known to interact with various biomolecules, including ribosomal RNA and proteins involved in translation. Its binding distorts the 3′CCA tail of the P-site tRNA, delaying peptide bond formation and peptidyl-tRNA hydrolysis .
Cellular Effects
Blasticidin A exerts significant effects on various types of cells and cellular processes. It inhibits protein synthesis in both prokaryotic and eukaryotic cells by interfering with the ribosomal machinery . This inhibition leads to rapid cell death, making blasticidin A an effective selection antibiotic. In mammalian cells, blasticidin A has been shown to inhibit nonsense-mediated mRNA decay and modulate translation dynamics at premature termination codons, leading to enhanced protein production . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of ribosomes.
Molecular Mechanism
The molecular mechanism of blasticidin A involves its binding to the peptidyl transferase center of the large ribosomal subunit . This binding distorts the 3′CCA tail of the P-site tRNA, delaying peptide bond formation and peptidyl-tRNA hydrolysis. Blasticidin A does not inhibit stop codon recognition by the eukaryotic release factor 1 (eRF1) but interferes with eRF1’s accommodation into the peptidyl transferase center and subsequent peptide release . This inhibition of translation elongation and termination is the primary mechanism by which blasticidin A exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of blasticidin A change over time. The compound is stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to blasticidin A can lead to the development of resistance in cell cultures, necessitating careful monitoring and adjustment of dosages . In vitro studies have shown that blasticidin A maintains its inhibitory effects on protein synthesis over time, but the extent of inhibition may vary depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of blasticidin A vary with different dosages in animal models. At low doses, blasticidin A effectively inhibits protein synthesis without causing significant toxicity . At high doses, it can induce toxic effects, including cell death and tissue damage. Studies have shown that the threshold for toxicity varies among different animal models, and careful dosage optimization is necessary to achieve the desired effects without adverse outcomes .
Metabolic Pathways
Blasticidin A is involved in several metabolic pathways, primarily related to its role as an antibiotic. It interacts with enzymes and cofactors involved in protein synthesis, including ribosomal RNA and proteins . The compound’s inhibitory effects on translation can lead to changes in metabolic flux and metabolite levels, as cells attempt to compensate for the disruption in protein production. Additionally, blasticidin A is metabolized by specific enzymes, which can affect its activity and stability in biological systems .
Transport and Distribution
Blasticidin A is transported and distributed within cells and tissues through various mechanisms. It can enter cells via peptide ABC-importers, such as oligopeptide permease (Opp) and dipeptide permease (Dpp) . Once inside the cell, blasticidin A interacts with ribosomal RNA and proteins, leading to its accumulation in the ribosomal machinery. The distribution of blasticidin A within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
Blasticidin A is primarily localized in the ribosomes, where it exerts its inhibitory effects on protein synthesis . The compound’s targeting signals and post-translational modifications direct it to the peptidyl transferase center of the large ribosomal subunit. This specific localization is crucial for its function as an antibiotic, as it allows blasticidin A to effectively disrupt the translation process. Additionally, blasticidin A may interact with other subcellular compartments involved in protein synthesis and degradation .
Properties
CAS No. |
100513-53-9 |
---|---|
Molecular Formula |
C58H107NO23 |
Molecular Weight |
1186.5 g/mol |
IUPAC Name |
(3Z)-1-methyl-3-[(E)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3/b31-19+,48-47- |
InChI Key |
VVBSMETZVCGSHB-ONKGEUKFSA-N |
SMILES |
CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)/C=C(\C)/C(=C/2\C(=O)CN(C2=O)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Appearance |
Yellow tan solid |
Origin of Product |
United States |
ANone: Blasticidin A is a known inhibitor of protein synthesis. It primarily acts by inhibiting peptidyl transferase activity within the ribosome, ultimately blocking the formation of peptide bonds and halting protein synthesis [].
ANone: While Blasticidin A effectively inhibits aflatoxin production, its exact target(s) within this pathway are not fully characterized. Research suggests that it may interact with protein tyrosine phosphatases involved in regulating aflatoxin biosynthesis. Specifically, Blasticidin A inhibits the activity of recombinant AfPTP1B-1, a protein tyrosine phosphatase homolog found in Aspergillus flavus, more potently than Dephostatin, another known phosphatase inhibitor [].
ANone: Blasticidin A delays the expression of aflR, a gene encoding a key regulatory protein for aflatoxin production, and also delays the expression of genes encoding enzymes involved in the aflatoxin biosynthetic pathway []. This suggests that protein synthesis inhibition indirectly affects aflatoxin production by interfering with the production of regulatory and biosynthetic proteins.
ANone: The molecular formula of Blasticidin A is C51-52H99-101O23N1/2Ca with a melting point of 165.5-166.5 °C [].
ANone: Yes, Blasticidin A exhibits a maximum absorbance (λmax) at 246 nm and 298 nm when dissolved in 50% methanol [].
ANone: Blasticidin A is a tetramic acid derivative characterized by a highly oxygenated long alkyl chain. This structure shares similarities with aflastatin A, another inhibitor of aflatoxin production [, ].
ANone: The eight chiral centers at C-4, 6, 31, 32, 33, 34, 35, and 37 of Blasticidin A have been chemically determined []. These chiral centers likely contribute to the specific interactions of Blasticidin A with its biological targets.
ANone: Blasticidin A shows stability in dark conditions but gradually decomposes upon exposure to sunlight []. This suggests that storage and handling of Blasticidin A should minimize light exposure to maintain its efficacy.
ANone: Blasticidin A itself is not known to have direct catalytic properties. Its mode of action primarily involves binding and inhibiting specific targets rather than catalyzing chemical reactions.
ANone: Blasticidin A is widely used as a selection agent in cell culture for the generation of stable cell lines [, , ]. It is also a valuable tool for studying protein synthesis and investigating pathways related to aflatoxin production [, ].
ANone: While detailed computational studies specifically focusing on Blasticidin A are limited in the provided research, molecular modeling studies comparing Blasticidin A to other nucleoside antibiotics could offer insights into its structure-activity relationship and potential interactions with its targets.
ANone: Derivatives of Blasticidin A lacking the tetramic acid moiety retain inhibitory activity against aflatoxin production but lose their antifungal activity []. This suggests that the tetramic acid moiety is crucial for antifungal activity but not essential for inhibiting aflatoxin production.
ANone: Derivatives that specifically target aflatoxin production without affecting fungal growth could be valuable tools for studying aflatoxin biosynthesis and developing targeted strategies to mitigate aflatoxin contamination in food and agriculture [].
ANone: While specific formulation strategies are not extensively discussed in the provided research, the sensitivity of Blasticidin A to light suggests that formulations should prioritize protecting it from light exposure. This could involve using opaque packaging or adding stabilizing agents to the formulation.
ANone: Blasticidin A was isolated in its crystalline form as a calcium-chelated compound in the 1950s. It was found to exhibit activity against various microorganisms with relatively low toxicity to mice when administered orally [].
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